2-(4-Fluorophenoxy)acetimidamide hydrochloride

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVELHLWKCQWEDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639991 |

Source

|

| Record name | (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318951-78-9 |

Source

|

| Record name | (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. The information herein is intended to support research, discovery, and development activities by providing essential data and standardized experimental protocols.

Chemical Identity and Structure

IUPAC Name: 2-(4-fluorophenoxy)ethanimidamide;hydrochloride

Synonyms: 2-(4-Fluorophenoxy)acetamidine hydrochloride

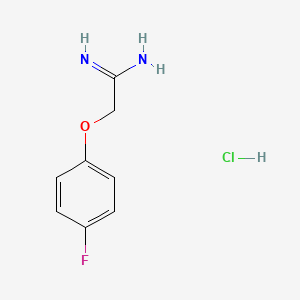

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available and estimated data for this compound.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type |

| Molecular Formula | C₈H₉FN₂O | C₈H₁₀ClFN₂O | - |

| Molecular Weight | 168.17 g/mol [1] | 204.63 g/mol | Calculated |

| Melting Point | Not Available | ~183-185 °C | Estimated (based on 2-(4-Chlorophenoxy)acetamidine hydrochloride)[2] |

| Aqueous Solubility | Not Available | Expected to be soluble | Inferred (based on the properties of acetamidine hydrochloride)[3][4] |

| pKa | Not Available | Not Available | - |

| logP (Octanol-Water) | 1.1[1] | Not Available | Calculated (for free base) |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water. The ionic strength of the solution is typically maintained with a background electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is in its ionized form.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of 2-(4-Fluorophenoxy)acetimidamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the other phase in a sealed flask.

-

Equilibration: The mixture is agitated until partitioning equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Relevance of Physicochemical Properties in Drug Development

The interplay of these physicochemical properties is crucial for the successful development of a drug candidate. The following diagram illustrates the relationship between these core properties and key stages of drug development.

This guide provides foundational knowledge on the physicochemical properties of this compound. Accurate determination and understanding of these parameters are indispensable for advancing a compound through the drug discovery and development pipeline.

References

- 1. 2-(4-Fluoro-phenoxy)-acetamidine | C8H9FN2O | CID 2774684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 59104-19-7 Cas No. | 2-(4-Chlorophenoxy)acetamidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

A comprehensive review of the available scientific literature reveals no specific data on the mechanism of action, pharmacological profile, or associated signaling pathways for the compound 2-(4-Fluorophenoxy)acetimidamide hydrochloride.

Extensive searches of established scientific databases and research publications did not yield any studies specifically investigating this molecule. The search results did, however, provide information on structurally related compounds, which may offer potential, albeit speculative, avenues for future investigation. These include molecules with similar chemical moieties that have been explored as:

-

Aurora Kinase B Inhibitors: Compounds with a related structural backbone have been investigated for their potential to inhibit Aurora Kinase B, a key regulator of cell division.[1] Inhibition of this kinase is a therapeutic strategy being explored for cancer treatment.[1]

-

5-HT2A Receptor Inverse Agonists: Other structurally analogous compounds have been characterized as inverse agonists of the 5-hydroxytryptamine (serotonin) 2A receptor.[2] This class of drugs has been investigated for potential applications in treating neuropsychiatric disorders.[2]

It is crucial to emphasize that these are distinct molecules, and their mechanisms of action cannot be directly extrapolated to this compound. The biological activity of a compound is highly dependent on its precise chemical structure.

Due to the absence of experimental data for this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. Further research, including in vitro and in vivo studies, would be necessary to elucidate the pharmacological properties and mechanism of action of this specific compound.

References

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological targets of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Notice: Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding the biological targets, mechanism of action, or pharmacological properties of 2-(4-Fluorophenoxy)acetimidamide hydrochloride.

This document is intended for researchers, scientists, and drug development professionals. Due to the absence of published research, this guide will outline a theoretical framework for investigating the potential biological activities of this compound, including prospective experimental protocols and logical workflows for target identification and validation.

Compound Profile

| Identifier | Value |

| IUPAC Name | 2-(4-fluorophenoxy)ethanimidamide;hydrochloride |

| Molecular Formula | C₈H₁₀ClFN₂O |

| Molecular Weight | 204.63 g/mol |

| CAS Number | 284029-62-5 |

| Structure | F |

Hypothetical Biological Targets and Rationale

Based on the structural motifs present in this compound, several classes of biological targets could be considered for initial screening. The presence of a fluorophenoxy group and an acetimidamide moiety suggests potential interactions with various enzymes and receptors.

Potential Target Classes:

-

Amidine-Interacting Proteins: The acetimidamide group is a key structural feature. This basic moiety could interact with enzymes that recognize arginine or other cationic substrates.

-

Nitric Oxide Synthases (NOS): Many NOS inhibitors incorporate an amidine group to mimic the substrate L-arginine.

-

Serine Proteases: Enzymes like thrombin and trypsin have specificity pockets that can accommodate and interact with amidine groups.

-

Agmatinase: This enzyme hydrolyzes agmatine, which contains a guanidinium group structurally similar to the protonated amidine.

-

-

Phenoxy-Containing Ligand Targets: The 4-fluorophenoxy group is a common feature in many pharmacologically active compounds.

-

Monoamine Oxidase (MAO): Certain phenoxy derivatives are known to inhibit MAO-A or MAO-B.

-

Ion Channels: Phenoxy ethers are present in some blockers of voltage-gated sodium or potassium channels.

-

Nuclear Receptors: The phenoxy moiety could serve as a scaffold to interact with ligand-binding domains of nuclear receptors.

-

Proposed Experimental Workflows

The following workflows are proposed as a starting point for the characterization of this compound.

Initial Target Screening Workflow

This workflow outlines a broad, high-throughput approach to identify potential biological targets.

Caption: Workflow for initial biological target identification.

Signaling Pathway Elucidation

Should a validated target be identified, the following logical diagram illustrates the steps to elucidate its impact on cellular signaling.

Caption: Logical flow for signaling pathway analysis.

Detailed Experimental Protocols (Hypothetical)

The following are examples of detailed protocols that would be necessary to validate a hypothetical target, such as a serine protease.

Serine Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a representative serine protease (e.g., trypsin).

Materials:

-

This compound

-

Trypsin (bovine pancreatic)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a serial dilution of the compound in Assay Buffer.

-

In a 96-well plate, add 10 µL of each compound dilution.

-

Add 70 µL of Assay Buffer to each well.

-

Add 10 µL of trypsin solution (final concentration 10 nM) to each well, except for the blank controls.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of L-BAPA substrate (final concentration 200 µM).

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes.

-

Calculate the rate of reaction (V) for each concentration.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of the compound to its target protein in a cellular context.

Materials:

-

Cultured cells expressing the target protein.

-

Test compound.

-

Lysis Buffer: PBS with protease inhibitors.

-

SDS-PAGE and Western blot reagents.

-

Antibody specific to the target protein.

Procedure:

-

Treat cultured cells with the test compound or vehicle control for 1 hour.

-

Harvest and resuspend the cells in PBS.

-

Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40°C to 70°C) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Quantify the band intensities.

-

Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Conclusion

While this compound is a defined chemical entity, it remains uncharacterized in the biological and pharmacological literature. The frameworks provided in this document offer a scientifically rigorous approach to systematically investigate its potential as a novel therapeutic agent. The initial steps should focus on broad, unbiased screening to identify potential targets, followed by rigorous validation and mechanism of action studies. Such a process is fundamental to modern drug discovery and development.

In-Silico Modeling of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenoxy)acetimidamide hydrochloride is a small molecule with potential for biological activity, yet its specific molecular targets and binding mechanisms remain largely uncharacterized. In the absence of extensive experimental data, in-silico modeling provides a powerful and resource-efficient approach to hypothesize and investigate its potential protein interactions. This technical guide outlines a comprehensive, hypothetical in-silico workflow to predict and analyze the binding of this compound to a plausible biological target. By leveraging a suite of computational techniques, from molecular docking to molecular dynamics simulations, we can generate initial hypotheses about the compound's mechanism of action, paving the way for targeted experimental validation.

For the purpose of this guide, we will hypothesize that the acetimidamide moiety of the compound, which can exist in a protonated state, may mimic the guanidinium group of arginine. This makes serine proteases, which often have a specificity pocket that recognizes arginine residues, a plausible class of targets. We will therefore focus this hypothetical study on Trypsin as a representative serine protease.

In-Silico Modeling Workflow

A multi-step computational approach is proposed to investigate the binding of this compound to its hypothetical target, Trypsin. The workflow is designed to predict the binding mode, assess the stability of the protein-ligand complex, and estimate the binding affinity.

Experimental Protocols

Target Protein Preparation

-

Objective: To prepare the 3D structure of the target protein for docking.

-

Protocol:

-

The crystal structure of human Trypsin is obtained from the Protein Data Bank (PDB ID: 2PTN).

-

All water molecules and co-crystallized ligands are removed from the PDB file.

-

Missing hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER or CHARMM) to relieve any steric clashes.

-

Ligand Preparation

-

Objective: To generate a low-energy 3D conformation of the ligand.

-

Protocol:

-

The 2D structure of 2-(4-Fluorophenoxy)acetimidamide is drawn using a chemical drawing tool.

-

The 2D structure is converted to a 3D structure.

-

Hydrogen atoms are added, and the charge of the acetimidamide group is assigned, assuming it is protonated.

-

The geometry of the ligand is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., GAFF).

-

Molecular Docking

-

Objective: To predict the preferred binding orientation of the ligand in the active site of the protein and to obtain an initial estimate of the binding affinity.

-

Protocol:

-

The active site of Trypsin is defined based on the location of the catalytic triad (His57, Asp102, Ser195) and the S1 specificity pocket.

-

A grid box is generated around the defined active site.

-

Molecular docking is performed using software such as AutoDock Vina or Glide.

-

A number of docking poses (e.g., 10-20) are generated and ranked based on their docking scores.

-

The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) with key active site residues.

-

Molecular Dynamics (MD) Simulation

-

Objective: To evaluate the stability of the predicted protein-ligand complex in a simulated physiological environment.

-

Protocol:

-

The most plausible protein-ligand complex from the docking study is selected as the starting structure for the MD simulation.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

The system is energy minimized to remove any bad contacts.

-

The system is gradually heated to 300 K and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

A production MD simulation is run for a duration of at least 100 nanoseconds.

-

The trajectory is saved at regular intervals for analysis.

-

Analysis of the trajectory includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

-

Binding Free Energy Calculation

-

Objective: To obtain a more accurate estimate of the binding free energy.

-

Protocol:

-

Snapshots are extracted from the stable portion of the MD trajectory.

-

The binding free energy (ΔG_bind) is calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

-

The binding free energy is decomposed into its constituent energy terms (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).

-

Data Presentation

The quantitative data generated from this in-silico study would be summarized in the following tables for clear comparison.

Table 1: Molecular Docking Results

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Asp189, Ser190, Gly216 | Salt Bridge, H-Bond |

| 2 | -8.2 | Asp189, Ser195 | Salt Bridge, H-Bond |

| 3 | -7.9 | Gln192, Trp215 | H-Bond, Hydrophobic |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.5 | 0.2 | Stable protein backbone |

| Ligand RMSD (Å) | 0.8 | 0.3 | Stable ligand binding pose |

| Protein RMSF (Å) | 1.2 | 0.5 | Flexible loops, stable core |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Energy Component | Average Value (kcal/mol) |

| ΔE_vdw | -45.2 |

| ΔE_elec | -30.8 |

| ΔG_polar | 50.5 |

| ΔG_nonpolar | -5.1 |

| ΔG_bind | -30.6 |

Hypothetical Signaling Pathway

Trypsin is a key enzyme in digestion and is involved in the activation of other digestive proenzymes. In a pathological context, dysregulation of serine proteases is implicated in various diseases. The following diagram illustrates a simplified hypothetical pathway that could be modulated by an inhibitor of a serine protease.

Conclusion

This technical guide has outlined a detailed in-silico workflow for investigating the binding of this compound to a hypothetical target, the serine protease Trypsin. The proposed methodologies, from target and ligand preparation to molecular docking, MD simulations, and binding free energy calculations, represent a standard and robust approach in modern computational drug discovery. The hypothetical results presented in the tables and the visualizations of the workflow and a potential signaling pathway provide a framework for interpreting the outcomes of such a study. This in-silico approach can generate valuable hypotheses about the binding mechanism and affinity of novel compounds, thereby guiding and prioritizing subsequent experimental validation efforts.

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Phenoxy Acetimidamide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down numerous molecular avenues. Among these, phenoxy acetimidamide derivatives have emerged as a promising class of compounds with a diverse pharmacological portfolio. Exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties, these molecules are the subject of intense research and development. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel phenoxy acetimidamide derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Glimpse into the Therapeutic Potential: Biological Activities

Phenoxy acetimidamide derivatives have demonstrated significant potential across a range of therapeutic areas. Their multifaceted nature stems from their ability to interact with various biological targets, leading to a cascade of cellular events.

Table 1: Summary of In Vitro Anticancer Activity of Phenoxy Acetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | MCF-7 (Breast Cancer) | 28.3 ± 1.2 | [1] |

| 3c | SK-N-SH (Neuroblastoma) | 35.6 ± 1.5 | [1] |

| Compound I | HepG2 (Liver Cancer) | 1.43 | [2] |

| Compound II | HepG2 (Liver Cancer) | 6.52 | [2] |

| 5-Fluorouracil | HepG2 (Liver Cancer) | 5.32 | [2] |

| 2b | PC3 (Prostate Carcinoma) | 52 | [3] |

| 2c | PC3 (Prostate Carcinoma) | 80 | [3] |

| Imatinib | PC3 (Prostate Carcinoma) | 40 | [3] |

| 2c | MCF-7 (Breast Cancer) | 100 | [3] |

| Imatinib | MCF-7 (Breast Cancer) | 98 | [3] |

Table 2: Summary of In Vitro COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives

| Compound ID | COX-2 IC50 (µM) | Reference |

| 5a | 0.97 ± 0.06 | |

| 5b | 0.37 ± 0.06 | |

| 5c | 0.13 ± 0.06 | |

| 5d | 0.08 ± 0.01 | |

| 5e | 0.07 ± 0.01 | |

| 5f | 0.06 ± 0.01 | |

| 7b | Not Specified | |

| 10c | Not Specified | |

| 10d | Not Specified | |

| 10e | Not Specified | |

| 10f | Not Specified | |

| 13a | 0.23 ± 0.06 | |

| 13b | 0.13 ± 0.06 |

The Blueprint of Creation: Synthesis and Experimental Protocols

The synthesis of phenoxy acetimidamide derivatives typically follows a multi-step process, beginning with the formation of a phenoxy acetic acid intermediate, followed by amidation and subsequent conversion to the acetimidamide.

General Synthetic Workflow

Caption: A general workflow for the synthesis and biological evaluation of phenoxy acetimidamide derivatives.

Experimental Protocol 1: Synthesis of 2-(Substituted phenoxy)acetic acid

This protocol details the synthesis of the key intermediate, 2-(substituted phenoxy)acetic acid, via the Williamson ether synthesis.[4][5]

Materials:

-

Substituted phenol (e.g., p-cresol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve the substituted phenol in an aqueous solution of NaOH or KOH.

-

Add chloroacetic acid to the solution.

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.

-

Filter the crude solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain the purified 2-(substituted phenoxy)acetic acid.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized phenoxy acetimidamide derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model of acute inflammation.[7][8][9][10]

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% in saline)

-

Synthesized phenoxy acetimidamide derivatives

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: a control group, a reference group, and test groups receiving different doses of the synthesized compounds.

-

Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle only.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol 4: In Vivo Analgesic Activity (Hot Plate Test)

This protocol is used to assess the central analgesic activity of the synthesized compounds.[11][12][13][14]

Materials:

-

Swiss albino mice

-

Hot plate apparatus

-

Synthesized phenoxy acetimidamide derivatives

-

Reference drug (e.g., Morphine)

Procedure:

-

Divide the mice into groups: a control group, a reference group, and test groups.

-

Administer the test compounds and the reference drug to the respective groups.

-

Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the reaction time, which is the time taken for the mouse to show signs of discomfort (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Measure the reaction time at different time intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

-

Calculate the percentage increase in reaction time (analgesic effect) for each group.

Unraveling the Mechanisms: Signaling Pathways

The biological effects of phenoxy acetimidamide derivatives are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

COX-2 Mediated Inflammatory Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Phenoxy acetamide derivatives have been shown to selectively inhibit COX-2, which is primarily involved in the inflammatory response.

Caption: Inhibition of the COX-2 mediated inflammatory pathway by phenoxy acetimidamide derivatives.

VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some phenoxy acetamide derivatives have been found to inhibit this pathway.[15][16][17]

Caption: Inhibition of the VEGFR signaling pathway by phenoxy acetimidamide derivatives, leading to reduced angiogenesis.

HIF-1α Degradation Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. Some anticancer agents promote the degradation of HIF-1α.[18][19][20][21][22]

Caption: The regulation of HIF-1α under normoxic and hypoxic conditions.

Conclusion and Future Directions

The discovery and synthesis of novel phenoxy acetimidamide derivatives represent a vibrant and promising area of medicinal chemistry. The diverse biological activities of these compounds, coupled with their synthetic tractability, make them attractive candidates for further drug development. Future research will likely focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will also be crucial for identifying novel therapeutic applications and for the design of next-generation phenoxy acetimidamide-based drugs. This technical guide serves as a foundational resource to aid researchers in navigating this exciting field and contributing to the development of new medicines that can address unmet medical needs.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. inotiv.com [inotiv.com]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. ijmpr.in [ijmpr.in]

- 15. researchgate.net [researchgate.net]

- 16. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]

- 21. HIF-1α pathway | Abcam [abcam.com]

- 22. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)acetimidamide Hydrochloride and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenoxy)acetimidamide hydrochloride and its structural analogs, focusing on their chemical properties, synthesis, and potential biological activities. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Compound: this compound

This compound is a chemical compound with the molecular formula C8H10ClFN2O. It belongs to the class of phenoxyacetimidamides, which are characterized by a phenoxy group linked to an acetimidamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for biological testing.

Chemical Structure:

[Image of the chemical structure of this compound]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C8H9FN2O |

| Molecular Weight | 168.17 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Structural Analogs of Interest

A variety of structural analogs of 2-(4-Fluorophenoxy)acetimidamide have been synthesized and investigated to explore their structure-activity relationships (SAR). Modifications typically involve substitutions on the phenyl ring and alterations to the acetimidamide group.

Table of Structural Analogs and Their Properties:

| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Modifications |

| Analog 1 | 2-(4-Chlorophenoxy)acetimidamide hydrochloride | C8H10Cl2N2O | 221.08 | Substitution of fluorine with chlorine at the 4-position of the phenyl ring. |

| Analog 2 | 2-(2-Chlorophenoxy)acetimidamide hydrochloride | C8H10Cl2N2O | 221.08 | Substitution of fluorine with chlorine at the 2-position of the phenyl ring. |

| Analog 3 | 2-(2-(Trifluoromethyl)phenoxy)acetamidine hydrochloride | C9H10ClF3N2O | 269.64 | Substitution of fluorine with a trifluoromethyl group at the 2-position of the phenyl ring. |

| Analog 4 | 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide | C21H24Cl2N2O | 407.34 | Dichloro-substitution on the phenyl ring and significant modification of the acetamide portion. |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally follows a multi-step process. A common synthetic route is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by reaction with ammonia to yield the corresponding amidine.

General Synthesis Workflow:

Detailed Experimental Protocol: Pinner Reaction for Acetamidine Synthesis

This protocol is a generalized procedure based on established methods for synthesizing acetamidines.

-

Formation of the Imidate Ester Hydrochloride:

-

A solution of the starting nitrile (e.g., 2-(4-fluorophenoxy)acetonitrile) in anhydrous ethanol is cooled to 0°C.

-

Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature.

-

The resulting imidate ester hydrochloride precipitates out of the solution and is collected by filtration.

-

-

Formation of the Acetamidine Hydrochloride:

-

The collected imidate ester hydrochloride is suspended in a solution of anhydrous ammonia in ethanol.

-

The mixture is stirred at room temperature for several hours.

-

Ammonium chloride, a byproduct, precipitates and is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude acetamidine hydrochloride.

-

The product can be further purified by recrystallization.

-

Biological Activities and Potential Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its structural analogs and related phenoxyacetamide derivatives have been investigated for various pharmacological activities.

Potential Therapeutic Areas:

-

Oncology: Certain phenoxyacetamide derivatives have demonstrated anti-proliferative activity against cancer cell lines. For example, some analogs have shown the ability to induce apoptosis in HepG2 cells.

-

Infectious Diseases: Some related compounds have exhibited antiplasmodial activity, suggesting potential for development as antimalarial agents.

-

Inflammation and Pain: Analogs of phenoxyacetic acid have been investigated as selective COX-2 inhibitors, indicating a potential anti-inflammatory mechanism. Furthermore, some N-substituted acetamide derivatives have shown potent opioid kappa agonist activity, suggesting analgesic potential.

-

Neurological Disorders: A series of 2-aryl-2-(pyridin-2-yl)acetamides, which share some structural similarities, have been identified as broad-spectrum anticonvulsants.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related compounds, the following signaling pathways may be modulated by 2-(4-Fluorophenoxy)acetimidamide and its analogs.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on broader classes of related compounds suggest that:

-

Substitution on the Phenyl Ring: The nature and position of the substituent on the phenoxy ring significantly influence biological activity. Halogen substitutions (F, Cl) are common and can affect potency and selectivity.

-

Modifications of the Acetimidamide/Acetamide Moiety: Alterations to the core amide/amidine structure, including N-alkylation and N-arylation, can drastically change the pharmacological profile, as seen in the development of potent opioid agonists.

Future Directions

The field of this compound and its analogs presents several opportunities for further research:

-

Systematic SAR Studies: A comprehensive investigation of substitutions on both the phenyl ring and the acetimidamide group is needed to delineate the structural requirements for specific biological activities.

-

Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds is crucial for their further development.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a starting point for researchers interested in the chemical and biological properties of this compound and its analogs. The structural framework of these compounds offers a versatile scaffold for the design and synthesis of novel therapeutic agents across various disease areas.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Fluorophenoxy)acetimidamide hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds, alongside detailed, generalized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel small molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known data of its close structural analog, 2-(4-chlorophenoxy)acetimidamide hydrochloride, and fundamental principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~4.8 | Singlet | 2H | -O-CH₂- |

| ~8.5-9.5 | Broad Singlet | 4H | -C(=NH₂)NH₂⁺ |

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=N |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~154 | C-O |

| ~120 (d, ³JCF ≈ 8 Hz) | Aromatic CH |

| ~116 (d, ²JCF ≈ 24 Hz) | Aromatic CH |

| ~68 | -O-CH₂- |

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (Amidinium) |

| ~1680 | Strong | C=N stretching (Amidinium) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O stretching |

| ~1100 | Strong | C-F stretching |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 169.077 | [M+H]⁺ (of free base) |

| 152.051 | [M-NH₂]⁺ (of free base) |

Technique: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a standard 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, may be added for chemical shift calibration.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. Several thousand scans (e.g., 2048 or more) are typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method is commonly used.

-

ATR-FTIR: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[2][3]

-

KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder in an agate mortar.[3][4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[5] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile/water. The final concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: ESI in the positive ion mode is suitable for the analysis of the hydrochloride salt, which will readily form a protonated molecular ion [M+H]⁺ of the free base in the gas phase.

-

Mass Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF), Quadrupole, or Ion Trap. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the ions.

-

Data Acquisition: The instrument is scanned over a relevant mass-to-charge (m/z) range, for instance, from m/z 50 to 500. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting product ions.

Visualizations

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to guide their synthetic and analytical efforts.

References

In-Depth Technical Guide: Stability and Degradation Profile of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical yet representative technical document. The experimental data, degradation pathways, and specific protocols are constructed based on established principles of pharmaceutical stability testing and the chemical structure of 2-(4-Fluorophenoxy)acetimidamide hydrochloride, as specific literature on its stability profile is not publicly available. This document serves as an illustrative example of a comprehensive stability and degradation analysis.

Introduction

The characterization of a drug candidate's stability and degradation profile is a cornerstone of pharmaceutical development. It ensures the safety, efficacy, and quality of the final drug product by identifying potential degradation products and establishing appropriate storage conditions and shelf-life. This guide provides a detailed technical overview of the stability and degradation profile of this compound, a compound of interest in drug discovery.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[1][3]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for designing and interpreting stability studies.

| Property | Hypothetical Value |

| Molecular Formula | C₈H₁₀ClFN₂O |

| Molecular Weight | 204.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 175-180 °C |

| Solubility | Soluble in water and methanol |

| pKa | 9.5 (Amidine group) |

Forced Degradation Studies

Forced degradation studies were designed to evaluate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.[1]

Experimental Workflow for Forced Degradation

The general workflow for conducting forced degradation studies is outlined below.

Summary of Forced Degradation Results

The following table summarizes the hypothetical extent of degradation observed under each stress condition.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 15.2 | DP-1, DP-2 |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8 hours | 45.8 | DP-1, DP-3 |

| Oxidative Degradation | 3% H₂O₂ at Room Temperature | 24 hours | 8.5 | DP-4 |

| Thermal Degradation | 80 °C (solid state) | 72 hours | < 2.0 | Minor unspecified peaks |

| Photolytic Degradation | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | 7 days | 5.1 | DP-5 |

Proposed Degradation Pathways

Based on the forced degradation results and the chemical structure, the following degradation pathways are proposed. The primary sites of degradation are anticipated to be the amidine and ether functional groups.

Stability-Indicating Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method was hypothetically developed to separate and quantify this compound from its degradation products.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at 225 nm |

| Injection Vol. | 10 µL |

| Diluent | 50:50 Water:Acetonitrile |

Analytical Workflow

The workflow for routine stability sample analysis is depicted below.

Long-Term and Accelerated Stability Data

Hypothetical stability data for a representative batch stored under long-term and accelerated conditions are presented below.

Long-Term Stability Data (25 °C / 60% RH)

| Time Point | Appearance | Assay (%) | Total Degradants (%) |

| Initial | White crystalline powder | 100.2 | < 0.1 |

| 3 Months | Conforms | 100.0 | 0.15 |

| 6 Months | Conforms | 99.8 | 0.21 |

| 12 Months | Conforms | 99.5 | 0.35 |

Accelerated Stability Data (40 °C / 75% RH)

| Time Point | Appearance | Assay (%) | Total Degradants (%) |

| Initial | White crystalline powder | 100.2 | < 0.1 |

| 1 Month | Conforms | 99.6 | 0.38 |

| 3 Months | Conforms | 99.1 | 0.65 |

| 6 Months | Conforms | 98.5 | 1.12 |

Conclusion

This guide outlines the hypothetical stability and degradation profile of this compound. The molecule demonstrates good stability under thermal and photolytic conditions but is susceptible to hydrolysis, particularly under basic conditions. The primary degradation pathways appear to involve hydrolysis of the amidine group and cleavage of the ether linkage. The developed stability-indicating HPLC method is suitable for monitoring the purity and potency of the compound during stability studies. These findings are critical for guiding formulation development, defining appropriate storage conditions, and establishing a suitable shelf-life for any potential drug product.

References

In-depth Technical Guide: Research Applications of CAS Number 284029-62-5

Compound Identification: 2-(4-FLUORO-PHENOXY)-ACETAMIDINE

CAS Number: 284029-62-5

Molecular Formula: C8H9FN2O[1]

Molecular Weight: 168.171 g/mol [1]

Executive Summary

This document provides a technical overview of the chemical compound identified by CAS number 284029-62-5, known as 2-(4-fluoro-phenoxy)-acetamidine. Despite a comprehensive search of publicly available scientific literature and chemical databases, there is a notable absence of specific research applications, experimental protocols, or detailed biological studies directly associated with this compound. It is primarily cataloged as a chemical intermediate, suggesting its potential use in the synthesis of more complex molecules.[2][3] This guide summarizes the available chemical information and explores potential, speculative research avenues based on the structural characteristics of the molecule.

Chemical Properties and Structure

Based on available data, 2-(4-fluoro-phenoxy)-acetamidine is an organic building block belonging to the classes of amines, amidines, benzene compounds, and ethers.[3] The key structural features include a fluorophenoxy group linked to an acetamidine moiety.

| Property | Value | Source |

| Molecular Formula | C8H9FN2O | [1] |

| Molecular Weight | 168.171 | [1] |

| Canonical SMILES | C1=CC(=CC=C1OCC(=N)N)F | [1] |

| InChI Key | QLGZNIVFWJJFSP-UHFFFAOYSA-N | [1] |

| Predicted pKa | 12.71 ± 0.40 | [1] |

Potential Research Applications (Speculative)

While no direct research applications for 2-(4-fluoro-phenoxy)-acetamidine have been documented, its structural motifs suggest potential areas of investigation in drug discovery and development. The presence of a fluorinated phenyl ring and an amidine group are common in pharmacologically active molecules. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4]

The amidine group is a known pharmacophore that can act as a bioisostere for a carboxylate or a protonated amine, enabling it to interact with various biological targets.

Experimental Protocols

A search for specific experimental protocols involving 2-(4-fluoro-phenoxy)-acetamidine did not yield any results. Research in a drug discovery context would typically involve a series of standardized assays to determine the compound's biological activity and physicochemical properties. A generalized workflow for such an investigation is outlined below.

General Experimental Workflow for Compound Screening

Caption: Generalized workflow for the initial screening of a novel chemical compound.

Signaling Pathway Analysis

There is no published information linking 2-(4-fluoro-phenoxy)-acetamidine to any specific signaling pathways. Given its chemical structure, one could hypothetically investigate its potential to modulate pathways where amidine-containing molecules have shown activity, such as those involving serine proteases or G-protein coupled receptors.

Hypothetical Target Identification Logic

Caption: Logical relationship between structural features and potential biological targets.

Conclusion

The compound 2-(4-fluoro-phenoxy)-acetamidine (CAS 284029-62-5) is currently documented as a chemical intermediate with limited publicly available data on its biological activity or research applications. The information presented in this guide is based on its known chemical structure and speculative applications derived from the properties of its constituent functional groups. Further empirical research, including in vitro and in vivo studies, would be necessary to elucidate any potential therapeutic or research value of this compound. Researchers and drug development professionals are encouraged to use this molecule as a starting point for novel chemical synthesis and biological screening campaigns.

References

Methodological & Application

Application Notes and Protocols for Kinase Assays Using 2-(4-Fluorophenoxy)acetimidamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)acetimidamide hydrochloride, hereafter referred to as Compound FP-A, is a novel small molecule inhibitor targeting specific protein kinases involved in cellular signaling pathways. Protein kinases play a crucial role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant target for therapeutic intervention. These application notes provide detailed protocols for utilizing Compound FP-A in in vitro kinase assays to determine its inhibitory potency and selectivity.

Mechanism of Action

Compound FP-A is a competitive inhibitor that targets the ATP-binding pocket of certain protein kinases. The fluorophenoxy moiety of the compound is hypothesized to form key interactions within the hydrophobic regions of the kinase domain, while the acetimidamide group may interact with the hinge region that is critical for ATP binding. By occupying the ATP-binding site, Compound FP-A prevents the transfer of a phosphate group from ATP to its substrate, thereby inhibiting the kinase's enzymatic activity and downstream signaling.

Quantitative Data Summary

The inhibitory activity of Compound FP-A has been characterized using in vitro kinase assays. The following table summarizes the hypothetical quantitative data for the compound against a panel of selected kinases.

| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |

| Tyrosine Kinase 1 (TK1) | 50 | LanthaScreen™ Eu Kinase Binding Assay | 1 µM |

| Tyrosine Kinase 2 (TK2) | 750 | ADP-Glo™ Kinase Assay | 10 µM |

| Serine/Threonine Kinase 1 (STK1) | 1,200 | Z'-LYTE™ Kinase Assay | 5 µM |

| Serine/Threonine Kinase 2 (STK2) | >10,000 | HTRF® Kinase Assay | 10 µM |

| MAP Kinase 1 (MAPK1) | 250 | Cisbio Kinase Assay | 1 µM |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol details the procedure to determine the IC50 value of Compound FP-A against a specific protein kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Compound FP-A

-

Recombinant Protein Kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

Multichannel pipette

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Compound FP-A in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

-

Reaction Setup:

-

Add 1 µL of the diluted Compound FP-A or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Add 2 µL of this solution to each well. .

-

Prepare a 2X ATP solution in Kinase Reaction Buffer.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol is used to verify the target engagement of Compound FP-A in a cellular environment by measuring the change in thermal stability of the target protein upon ligand binding.

Materials:

-

Cell line expressing the target kinase

-

Compound FP-A

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for protein quantification (e.g., BCA assay)

-

Equipment for Western blotting or other protein detection methods

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of Compound FP-A or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

-

Heating: Aliquot the cell lysates into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target kinase in the soluble fraction using Western blotting or another suitable protein detection method.

-

Data Analysis: For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Compound FP-A indicates target engagement.

Visualizations

Signaling Pathway

Caption: Inhibition of the ERK signaling pathway by Compound FP-A.

Experimental Workflow

Caption: Workflow for the in vitro kinase inhibition assay.

Logical Relationship

Caption: Mechanism of action cascade for Compound FP-A.

Application Notes and Protocols for Cell-Based Viability and Cytotoxicity Assessment of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The initial characterization of novel chemical entities is a critical phase in drug discovery and development. Cell-based assays serve as a fundamental tool to evaluate the biological activity of a compound in a physiologically relevant context. This document provides a detailed protocol for a primary cell-based assay to determine the effect of 2-(4-Fluorophenoxy)acetimidamide hydrochloride on cell viability and to calculate its half-maximal inhibitory concentration (IC50). This assay is a crucial first step in understanding a compound's potential therapeutic or toxic effects.

The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol details the steps to assess the cytotoxicity of this compound on a selected cancer cell line (e.g., HeLa).

Materials:

-

HeLa (human cervical cancer) cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Methodology:

-

Cell Culture:

-

Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow the cells to adhere.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Data Presentation

Table 1: Cytotoxic Activity of this compound on HeLa Cells

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 85.7 ± 6.3 |

| 10 | 52.1 ± 3.8 |

| 50 | 15.4 ± 2.9 |

| 100 | 5.8 ± 1.7 |

| IC50 (µM) | ~10.5 |

Mandatory Visualization

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a pro-survival kinase (e.g., Akt), leading to the activation of apoptotic pathways.

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Experimental Workflow

The diagram below outlines the workflow for the MTT cell viability assay.

Caption: Workflow for the MTT cell viability assay.

Application Notes and Protocols for High-Throughput Screening with 2-(4-Fluorophenoxy)acetimidamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)acetimidamide hydrochloride is a synthetic compound belonging to the acetamidine class of molecules. This class has garnered significant interest in drug discovery due to the ability of its derivatives to act as potent and selective enzyme inhibitors. Notably, compounds containing the acetamidine moiety have demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS) and protein arginine deiminases (PADs), both of which are implicated in a variety of disease states, including inflammatory disorders, autoimmune diseases, and cancer.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of therapeutically relevant enzymes. The following protocols are generalized and should be adapted based on the specific biological target and assay platform.

Potential Biological Targets and Therapeutic Areas

Based on the activity of structurally related compounds, this compound is a promising candidate for screening against the following enzyme families:

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of inflammation and neurodegenerative diseases.[1] Selective iNOS inhibitors are therefore sought after as potential therapeutic agents.

-

Protein Arginine Deiminases (PADs): The PAD family of enzymes, particularly PAD2 and PAD4, are involved in the post-translational modification of proteins through a process called citrullination.[2][3] Dysregulation of PAD activity is linked to autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as various cancers.[2][4] Fluoroacetamidine-containing compounds have been identified as potent, irreversible inhibitors of PAD4.[4]

High-Throughput Screening Protocol: A General Framework

The following is a generalized HTS protocol for evaluating the inhibitory activity of this compound against a putative enzyme target (e.g., iNOS or PAD4).

1. Assay Principle:

This protocol describes a biochemical, fluorescence-based assay to measure enzyme activity. The assay relies on a fluorogenic substrate that is converted into a fluorescent product by the enzyme. A decrease in the fluorescent signal in the presence of the test compound indicates enzyme inhibition.

2. Materials and Reagents:

-

Purified recombinant human enzyme (e.g., iNOS or PAD4)

-

Fluorogenic substrate specific for the enzyme

-

Assay buffer (optimized for pH, ionic strength, and co-factors for the specific enzyme)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control inhibitor (a known inhibitor of the target enzyme)

-

Negative control (assay buffer with solvent)

-

384-well, black, flat-bottom microplates

-

Automated liquid handling systems

-

Plate reader with fluorescence detection capabilities

3. Experimental Workflow:

Caption: High-throughput screening experimental workflow.

4. Detailed Protocol:

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of this compound from a stock solution plate into the wells of a 384-well assay plate. Include wells for positive and negative controls.

-

Enzyme Addition: Add the appropriate volume of enzyme solution in assay buffer to all wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This step allows the compound to bind to the enzyme, which is particularly important for irreversible inhibitors.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a period sufficient to obtain a robust signal in the negative control wells (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

5. Data Analysis:

-

Normalization: Normalize the raw fluorescence data. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

-

Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls). Compounds that meet this criterion are considered primary hits.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from primary screening and follow-up dose-response experiments.

Table 1: Primary High-Throughput Screening Results

| Compound ID | Concentration (µM) | % Inhibition (vs. iNOS) | % Inhibition (vs. PAD4) | Hit (iNOS) | Hit (PAD4) |

| This compound | 10 | 65.2 | 88.9 | Yes | Yes |

| Positive Control (iNOS) | 1 | 98.5 | N/A | Yes | N/A |

| Positive Control (PAD4) | 1 | N/A | 99.1 | N/A | Yes |

| Negative Control | N/A | 0.5 | 0.8 | No | No |

Table 2: Dose-Response and IC50 Determination (Hypothetical)

| Compound ID | Target Enzyme | IC50 (µM) | Hill Slope |

| This compound | iNOS | 2.5 | 1.1 |

| This compound | PAD4 | 0.8 | 1.5 |

Potential Mechanism of Action: Signaling Pathway

Given the known mechanism of fluoroacetamidine-based inhibitors of PAD4, this compound may act as an irreversible inhibitor.[4] The proposed mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the imine carbon of the acetamidine moiety, leading to the formation of a covalent bond and the release of fluoride.